8-Hydroxyadenine

DNA Damage Mutagenesis Oxidative Stress

Select 8-Hydroxyadenine (CAS 21149-26-8) to ensure experimental precision in oxidative DNA damage studies. Its dominant 8-oxo tautomer drives a unique syn-conformation mispairing signature distinct from adenine and 8-oxoguanine, enabling accurate BER pathway and translesion synthesis research. With ~10-fold lower mutagenicity than 8-oxoguanine, this biomarker permits reliable quantification via RIA (40 fmol sensitivity) without DNA hydrolysis. Ideal for site-specific oligonucleotide incorporation, triplex-forming antigene strategies at physiological pH 7.4, and lesion-specific monoclonal antibody (ATCC HB12188/HB12189) assays. Safeguard validity in cancer, aging, and neurodegenerative disease research.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 21149-26-8
Cat. No. B135829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyadenine
CAS21149-26-8
Synonyms6-Amino-7,9-dihydro-8H-purin-8-one;  6-Amino-1,7-dihydro-8H-purin-8-one;  6-Amino-purin-8-ol;  6-Amino-8-hydroxypurine;  7,8-Dihydro-8-oxoadenine;  8-Oxo-7,8-dihydroadenine;  8-Oxoadenine;  NSC 24123;  Oksaden;  Oxaden;  Oxyadenine
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)NC(=O)N2)N
InChIInChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
InChIKeyRGKBRPAAQSHTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyadenine (CAS 21149-26-8): Oxidized Adenine Nucleobase for DNA Damage and Repair Research


8-Hydroxyadenine (CAS 21149-26-8, synonyms: 8-oxoadenine, 6-amino-8-hydroxypurine) is an oxidized adenine derivative and a nucleobase analogue in which a hydroxyl group replaces the hydrogen at the C8 position of adenine [1]. This modification arises primarily from hydroxyl radical attack on DNA adenine residues, yielding a lesion that is both abundant in irradiated and oxidatively stressed DNA and serves as a key biomarker for oxidative DNA damage [2]. As a major oxidative lesion, 8-hydroxyadenine is a critical tool for investigating base excision repair (BER) pathways, mutagenesis mechanisms, and the cellular response to oxidative stress [3].

Why 8-Hydroxyadenine Cannot Be Replaced by Adenine or Other 8-Oxopurines in Oxidative Damage Studies


In-class compounds such as adenine, 2-hydroxyadenine, or 8-oxoguanine are not interchangeable with 8-hydroxyadenine due to fundamental differences in tautomeric equilibrium, base-pairing properties, and mutagenic potential. While adenine forms canonical Watson-Crick A-T pairs, 8-hydroxyadenine predominantly exists as the 8-oxo tautomer (7,8-dihydro-8-oxoadenine), which alters its hydrogen-bonding face and favors syn glycosidic bond conformations, enabling mispairing with guanine and other bases [1]. This distinct tautomerism underpins its unique miscoding signature, which differs sharply from the highly promutagenic G→T transversions driven by 8-oxoguanine [2]. Consequently, substituting 8-hydroxyadenine with adenine or other oxidized purines in experimental systems would yield erroneous conclusions regarding lesion-specific repair kinetics, mutation spectra, and biomarker quantification.

8-Hydroxyadenine (CAS 21149-26-8): Head-to-Head Differentiation Data vs. 8-Oxoguanine, 2-Hydroxyadenine, and 5-Methylcytosine


At Least One Order of Magnitude Less Mutagenic than 8-Oxoguanine in E. coli

In a direct comparative study using M13mp19 phage genomes site-specifically modified with either 8-oxoadenine (8-hydroxyadenine) or 8-oxoguanine, the mutagenic frequency of 8-oxoadenine was found to be at least an order of magnitude lower than that of 8-oxoguanine in wild-type E. coli. Specifically, 8-oxoguanine induced G→T transversions at an apparent frequency of approximately 0.3%, whereas the mutation frequency from 172 mutant plaques arising from the 8-oxoadenine-modified DNA was 'almost indistinguishable' from that of an unmodified adenine control genome [1].

DNA Damage Mutagenesis Oxidative Stress Comparative Toxicology

4-Fold Higher Sensitivity by Radioimmunoassay vs. LC/MS for 8-OH-Adenine Quantification

A sensitive and specific radioimmunoassay (RIA) developed for 8-hydroxyadenine achieves a detection limit of 4 × 10⁻¹⁴ moles (40 fmol) of the lesion [1], whereas liquid chromatography/mass spectrometry (LC/MS) with selected-ion monitoring offers a detection limit of approximately 10 fmol for the corresponding nucleoside, 8-hydroxy-2'-deoxyadenosine [2]. While LC/MS provides ~4-fold greater absolute sensitivity, the RIA method uniquely enables direct detection of the free base 8-hydroxyadenine without requiring enzymatic hydrolysis of DNA, and exhibits minimal cross-reactivity with unmodified DNA (only at concentrations >20 μg/ml) [1].

Analytical Chemistry Biomarker Detection DNA Damage Quantification Immunoassay Development

8-Hydroxyadenine Exhibits ~10-Fold Lower Mispairing Propensity than 2-Hydroxyadenine

Gradient geometry optimization and molecular modeling of 2-hydroxyadenine and 8-oxoadenine (8-hydroxyadenine) base pairs revealed a significant difference in mispairing potential. 2-Hydroxyadenine forms stable pairs with all four standard DNA bases, with the most favorable pairs (with guanine and cytosine) being more stable than the standard A-T pair, indicating high promutagenicity. In contrast, while 8-oxoadenine also forms stable pairs with guanine, cytosine, and thymine, the stabilization energies are less than or equal to the standard A-T pair [1]. The study concludes that 'the mispairing properties of 8-oxo-adenine are much less pronounced than for 2-OH-A' [1].

Computational Chemistry Base-Pairing Miscoding Potential DNA Lesion Structure

Triplex Stability at Physiological pH: 8-Oxoadenine Maintains pH-Independent Binding Unlike 5-Methylcytosine

In triple-helix DNA formation, 7,8-dihydro-8-oxoadenine (8-hydroxyadenine) can completely replace cytosine in the third strand without requiring protonation. Experiments using native PAGE and triplex-directed photo-cross-linking demonstrate that triplexes containing 8-oxoadenine are as stable at pH 6.0 as those containing 5-methylcytosine. However, while triplex stability with 5-methylcytosine is substantially diminished upon raising the pH to 7.4, triplexes with 8-oxoadenine maintain their stability at physiological pH [1].

Triplex DNA Antigene Technology pH-Dependent Binding Oligonucleotide Therapeutics

Monoclonal Antibody Specificity: Minimal Cross-Reactivity with Unmodified DNA and Nucleotides

Monoclonal antibodies generated against 8-hydroxyadenine (hybridomas ATCC HB12188 and HB12189) specifically bind to an epitope on the base portion of 8-hydroxyadenine or 8-hydroxydeoxyadenine and do not significantly cross-react with other nucleotide bases, nor with carbohydrate or protein conjugates of 8-hydroxyadenine or other nucleoside bases [1]. This high specificity is essential for accurate quantification of the lesion in complex biological matrices without interference from structurally similar oxidized purines.

Immunoassay Biomarker Detection Antibody Engineering Oxidative Damage Quantification

Radiolytic Yield of 8-Hydroxyadenine from Adenine Varies with Oxygen Concentration

During the radiolysis of aqueous adenine (pH 7.4), 8-hydroxyadenine is the major radiolytic product, and its yield (Gi-value) is dependent on hydroxyl radical concentration. Under identical experimental conditions, Gi-values for 8-hydroxyadenine formation are 0.1 in argon-saturated media, 0.15 in air, and 0.29 in N₂O [1]. This oxygen-dependent yield profile is distinct from other adenine oxidation products and provides a quantitative basis for predicting 8-hydroxyadenine generation in radiation biology studies.

Radiation Chemistry Free Radical Damage DNA Damage Modeling Quantitative Product Analysis

8-Hydroxyadenine (CAS 21149-26-8): Proven Research and Industrial Use Cases


Quantification of Oxidative DNA Damage in Radiation Biology and Toxicology

8-Hydroxyadenine serves as a direct biomarker for hydroxyl radical-mediated DNA damage. Its detection by RIA (sensitivity 40 fmol) or GC/LC-MS enables precise quantification of lesion load in irradiated cells or tissues, with the RIA method uniquely allowing direct free base measurement without DNA hydrolysis [1]. This is critical for studies correlating radiation dose (e.g., <10 Gy) with specific base damage, as demonstrated in γ-irradiated DNA models [1].

Mutagenesis and DNA Repair Pathway Dissection

Site-specific incorporation of 8-hydroxyadenine into synthetic oligonucleotides (e.g., in c-Ha-ras codon 61) allows researchers to dissect its miscoding potential and the cellular machinery that repairs it. The finding that 8-hydroxyadenine is at least 10-fold less mutagenic than 8-oxoguanine in E. coli [2] informs experimental design for studying lesion-specific bypass by translesion synthesis polymerases or recognition by base excision repair glycosylases (e.g., OGG1, MUTYH).

Development of pH-Independent Triplex-Forming Oligonucleotides for Gene Targeting

8-Oxoadenine's ability to maintain triplex stability at physiological pH 7.4, unlike 5-methylcytosine which requires acidic pH 6.0 for equivalent binding [3], makes it a superior building block for designing antigene oligonucleotides. This property enables triplex formation under physiologically relevant conditions, expanding the utility of triplex-based gene regulation strategies in cellular and in vivo settings.

Immunoassay Development for Oxidative Stress Biomarker Detection

The availability of lesion-specific monoclonal antibodies (ATCC HB12188, HB12189) that do not significantly cross-react with other nucleotides [4] enables the development of high-specificity ELISAs and RIAs for 8-hydroxyadenine. These assays are essential for clinical studies investigating oxidative stress in cancer, aging, and neurodegenerative diseases, where precise quantification of 8-hydroxyadenine in urine or tissue samples is required.

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